
2-(3-Methoxy-5-methylphenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to 2-(3-Methoxy-5-methylphenyl)ethan-1-amine often involves complex chemical reactions that include selective functional group transformations and the formation of desired molecular frameworks. For example, the synthesis and evaluation of analogues of potent receptor ligands show the importance of substituent positions and types on the phenoxy moiety for affinity and activity at specific receptors, highlighting the sophisticated synthetic strategies employed in optimizing molecular interactions (Del Bello et al., 2017).
Molecular Structure Analysis
The molecular structure of 2-(3-Methoxy-5-methylphenyl)ethan-1-amine and its derivatives can be analyzed through various spectroscopic and computational methods. Studies involving X-ray crystallography, infrared spectroscopy, and quantum chemical computational methods provide insights into the molecule's structure, including tautomeric forms, molecular geometry, and electronic structure (Koşar et al., 2011).
Chemical Reactions and Properties
The chemical reactions and properties of 2-(3-Methoxy-5-methylphenyl)ethan-1-amine derivatives include a range of reactivities due to the compound's structural features. For instance, Schiff base formation and subsequent reduction steps are common in synthesizing related compounds, highlighting the versatility of the amino and methoxy functional groups in facilitating various chemical transformations (Ajibade & Andrew, 2021).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for understanding their behavior in different environments and applications. The coexistence of different tautomeric forms in the solid state and the impact of molecular interactions on the physical properties are areas of interest (Odabaşoǧlu et al., 2003).
Chemical Properties Analysis
The chemical properties, including reactivity towards various nucleophiles, electrophiles, and the ability to undergo specific chemical reactions, are vital for the compound's application in synthesis and drug design. For example, the reaction of methoxyphenylcarbene with amines to give aminophenylcarbene complexes illustrates the chemical versatility and potential reactivity patterns of compounds within this class (Fischer et al., 1971).
Applications De Recherche Scientifique
Antimicrobial and Anticoccidial Applications
One of the earliest identified applications of derivatives of this compound is in the synthesis of compounds with antimicrobial and anticoccidial activities. A study described the synthesis of 5-amino derivatives of 5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-one and related compounds, demonstrating significant in vitro antimicrobial activity and markedly enhanced activity as coccidiostats when administered to chickens, offering total protection against Eimeria tenella (Georgiadis, 1976).
Selectivity Improvement for Receptor Targeting
Derivatives of 2-(3-Methoxy-5-methylphenyl)ethan-1-amine have been studied for improving selectivity in targeting 5-HT1A receptors over α1-adrenoceptor and D2-like receptor subtypes, which is crucial for the treatment of disorders involving the 5-HT1A receptor. Rational design and synthesis of analogues have shown promising results in enhancing selectivity and potency, with potential applications in treating anxiety-linked behaviors (Del Bello et al., 2017).
Propriétés
IUPAC Name |
2-(3-methoxy-5-methylphenyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-8-5-9(3-4-11)7-10(6-8)12-2/h5-7H,3-4,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPBBXRQKTVUZIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxy-5-methylphenyl)ethan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


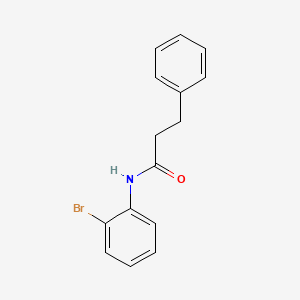
![5-(2,2-dimethoxyethyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-ylhydrosulfide](/img/structure/B2496737.png)
![N-(5-chloro-2-methoxyphenyl)-2-(1-isopropyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2496740.png)
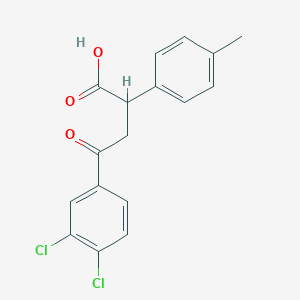
![5-ethyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2496744.png)
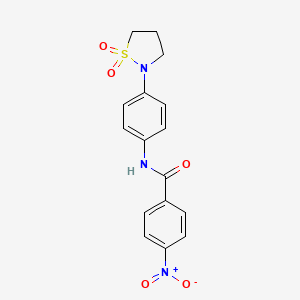
![2-[(2-Methoxybenzyl)amino]-5-nitrobenzonitrile](/img/structure/B2496747.png)
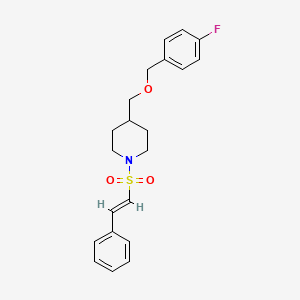
![N-[cyano(thiophen-3-yl)methyl]-2-[5-methyl-2-(thiophen-3-yl)-1,3-oxazol-4-yl]acetamide](/img/structure/B2496751.png)
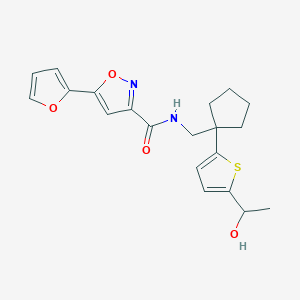
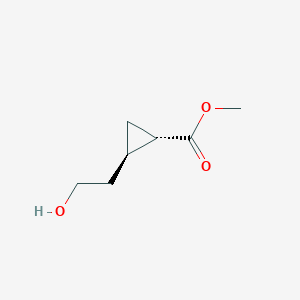
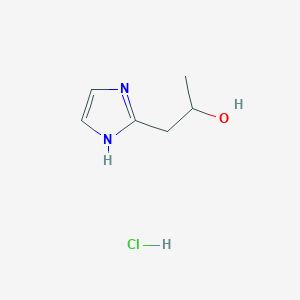
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2496757.png)